molecular formula C7H6BrClIN B1379058 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine CAS No. 1823359-68-7

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine

Cat. No.: B1379058
CAS No.: 1823359-68-7
M. Wt: 346.39 g/mol
InChI Key: ZNFCWXDGTPZDRU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H6BrClIN and a molecular weight of 346.39 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) and two methyl groups attached to the pyridine ring, making it a unique and versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2,4-dimethylpyridine using appropriate halogenating agents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The halogen atoms and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-chloro-3-iodo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFCWXDGTPZDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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